(S)-2-Amino-4-methyl-N-((R)-1-phenylethyl)pentanamide
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Overview
Description
(S)-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide is a chiral amide compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide typically involves the reaction of (S)-2-Amino-4-methylpentanoic acid with ®-1-phenylethylamine. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide: A stereoisomer with different spatial arrangement of the phenylethyl group.
®-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide: Another stereoisomer with both chiral centers in the R configuration.
(S)-2-Amino-4-methyl-N-(®-1-cyclohexylethyl)pentanamide: A similar compound with a cyclohexyl group instead of a phenyl group.
Uniqueness
(S)-2-Amino-4-methyl-N-(®-1-phenylethyl)pentanamide is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its stereoisomers
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-[(1R)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11-,13+/m1/s1 |
InChI Key |
VPFFPRYQICYPMT-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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